molecular formula C5H8N2OS2 B1522003 5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol CAS No. 37158-92-2

5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol

Cat. No.: B1522003
CAS No.: 37158-92-2
M. Wt: 176.3 g/mol
InChI Key: SULTXKFWJDTPCN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound belonging to the thiadiazole family. Its systematic IUPAC name reflects its structural components:

  • 1,3,4-thiadiazole ring : A five-membered aromatic system containing two nitrogen atoms at positions 1 and 3, and a sulfur atom at position 4.
  • Propan-2-yloxy substituent : A branched ether group attached to the carbon at position 5 of the thiadiazole ring.
  • Thiol functional group : A sulfhydryl (-SH) group at position 2, contributing to its reactivity.

The molecular formula is C₅H₈N₂OS₂ , with a molecular weight of 176.26 g/mol . This differs from related compounds like 5-isopropyl-1,3,4-thiadiazole-2-thiol (C₅H₈N₂S₂, MW 160.26 g/mol), highlighting the influence of the propan-2-yloxy group on molecular mass.

Property Value/Description Source
Systematic Name This compound
Molecular Formula C₅H₈N₂OS₂
Molecular Weight 176.26 g/mol
Structural Features Thiadiazole ring, propan-2-yloxy, thiol

Crystallographic Data and Bonding Patterns

The compound’s aromaticity and electron-deficient nature are central to its bonding characteristics. Key structural insights include:

Aromaticity and Resonance Stabilization

The 1,3,4-thiadiazole ring exhibits aromaticity due to conjugated π-electrons from nitrogen and sulfur atoms. This stabilization:

  • Reduces electrophilic reactivity : The electron-deficient carbons at positions 2 and 5 are resistant to electrophilic substitution but prone to nucleophilic attack.
  • Enhances resonance stabilization : Delocalization across the ring minimizes bond-length variations, as seen in similar thiadiazoles.

Bonding Patterns and Functional Group Interactions

  • Thiol Group (Position 2) : The -SH group participates in hydrogen bonding and redox reactions, contributing to the compound’s reactivity.
  • Propan-2-yloxy Group (Position 5) : The ether linkage introduces steric bulk and electronic effects, influencing solubility and molecular interactions.
Table 1: Bonding Characteristics of Key Functional Groups
Group Bond Length (Å) Bond Order Reactivity
C=S (Thiadiazole) ~1.65 Double Low
C-O (Propan-2-yloxy) ~1.45 Single Moderate
S-H (Thiol) ~1.35 Single High

Note: Bond lengths are approximate, inferred from analogous thiadiazole derivatives.

Tautomeric Behavior and Resonance Stabilization

The compound exists in equilibrium between thiol and thione tautomers, influenced by environmental conditions.

Thiol vs. Thione Tautomerism

  • Thiol Form : Dominates in polar solvents due to hydrogen bonding and stabilization of the -SH group.
  • Thione Form : Preferred in nonpolar environments or solid states, as seen in IR/Raman spectra (absence of S-H stretching ~2600 cm⁻¹).
Table 2: Stability of Tautomers Under Different Conditions
Condition Dominant Tautomer Key Spectral Evidence
Solid State (KBr) Thione Absence of S-H stretch (IR)
Aqueous Solution Thiol S-H stretch at ~2550 cm⁻¹ (IR)
Nonpolar Solvent Thione C=S stretch at ~1250 cm⁻¹ (IR)

Computational and Experimental Insights

  • Quantum Mechanical Studies : DFT/B3LYP calculations reveal the thione tautomer is ~10 kcal/mol more stable than the thiol due to resonance stabilization.
  • pKa Determination : Experimental pKa values for analogous thiadiazoles suggest the thiol group’s acidity (pKa ~7–8), favoring deprotonation in basic media.

Implications for Reactivity

The thione form’s stability enhances its role in coordination chemistry (e.g., metal chelation), while the thiol form facilitates nucleophilic substitution (e.g., alkylation).

Properties

IUPAC Name

5-propan-2-yloxy-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS2/c1-3(2)8-4-6-7-5(9)10-4/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULTXKFWJDTPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672569
Record name 5-[(Propan-2-yl)oxy]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37158-92-2
Record name 5-[(Propan-2-yl)oxy]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are a class of heterocyclic compounds known for their wide range of biological activities. The 1,3,4-thiadiazole scaffold has been associated with various pharmacological effects, including:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation in various models.
  • Anticonvulsant : Potential in treating seizure disorders.

The presence of sulfur and nitrogen in the thiadiazole ring contributes to its reactivity and interaction with biological targets, enhancing its pharmacological profile .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
20bHepG-24.37 ± 0.7
20bA-5498.03 ± 0.5
23MCF-70.28
23A5490.52

These results indicate that certain derivatives can effectively inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanisms underlying the anticancer activity of thiadiazoles include:

  • Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been shown to selectively inhibit nucleic acid synthesis without affecting protein synthesis .
  • Interaction with Tubulin : Some compounds exhibit antiproliferative activity by disrupting tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
  • Targeting Kinases : The heteroatoms in the thiadiazole ring can interact with key kinases involved in tumorigenesis, potentially leading to reduced tumor growth .

Antimicrobial Activity

Thiadiazole derivatives also demonstrate significant antimicrobial properties. Various studies have reported their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Antibacterial : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal : Showed activity against Candida albicans.

The structure-activity relationship indicates that modifications to the thiadiazole ring can enhance antimicrobial potency .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiadiazole derivatives and tested their effects on human lung cancer cells (A549). The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a promising avenue for drug development.
  • Investigation of Antimicrobial Effects :
    • A comparative study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that some derivatives had comparable or superior activity to existing antibiotics, highlighting their potential as new antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
Research has indicated that thiadiazole derivatives, including 5-(propan-2-yloxy)-1,3,4-thiadiazole-2-thiol, exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that compounds derived from thiadiazoles can inhibit the growth of various bacterial strains and cancer cell lines. The mechanism often involves interaction with specific molecular targets such as enzymes related to cell proliferation and survival (Matysiak, 2015).

DNA Protection
Another study highlighted the ability of certain thiadiazole derivatives to protect DNA from oxidative damage. This property is crucial for developing chemotherapeutic agents that minimize harm to healthy cells while targeting cancerous ones (Gür et al., 2020).

Materials Science

Photosensitized Singlet Oxygen Generation
this compound has been utilized in the development of photocatalysts for generating singlet oxygen. This application is particularly relevant in organic synthesis and environmental remediation processes where singlet oxygen can facilitate the oxidation of organic pollutants (Urakami et al., 2013).

Environmental Applications

Thiadiazole compounds have been explored for their potential use in environmental applications such as wastewater treatment and pollutant degradation. The ability of these compounds to generate reactive oxygen species can be harnessed to break down harmful substances in contaminated water sources.

Antimicrobial Efficacy Study

A study conducted by Gür et al. (2020) synthesized a series of Schiff bases derived from thiadiazole compounds. The results demonstrated potent antimicrobial activity against several strains of bacteria and fungi. The study concluded that the structural modifications on the thiadiazole ring significantly influenced the biological activity.

Photocatalytic Applications

In a research project focusing on photocatalytic materials, Urakami et al. (2013) incorporated thiadiazole derivatives into polymer networks to enhance their water compatibility and photocatalytic efficiency. The findings indicated that these materials could effectively convert furoic acid into valuable products under light irradiation.

Preparation Methods

Starting Materials and Reaction Sequence

Detailed Reaction Conditions

  • Step 1: React equimolar amounts of the thioamide and hydrazine hydrate in an inert solvent such as ethanol at 0–60 °C, preferably around room temperature to 30 °C, for about 30 minutes to 1 hour.

  • Step 2: Cool the reaction mixture to below 10 °C and add carbon disulfide slowly, maintaining the temperature to minimize hazardous gas evolution.

  • Step 3: Add an equimolar amount of potassium hydroxide dissolved in ethanol or aqueous ethanol to the cold mixture.

  • Step 4: Warm the reaction mixture to about 30 °C and stir for 2 hours to complete cyclization.

  • Step 5: Acidify the mixture carefully with concentrated sulfuric acid to precipitate the thiadiazole-2-thiol compound, controlling hydrogen sulfide release.

  • Step 6: Isolate the product by filtration, wash to remove salts, and dry at 60 °C.

This method ensures high yield and purity, with minimal side products such as 2,5-dimercapto-1,3,4-thiadiazole.

Data Table Summarizing Key Preparation Parameters

Parameter Description/Condition Notes/Outcome
Starting materials Thioamide with propan-2-yloxy substituent Purity affects yield
Hydrazine hydrate Equimolar, aqueous or anhydrous Hydrate preferred for convenience
Carbon disulfide 1–2 molar equivalents, added below 10 °C Toxic, low flash point; handle with care
Alkali-metal hydroxide Potassium hydroxide, 1 molar equivalent, in ethanol Facilitates cyclization
Solvent Ethanol or aqueous ethanol Ethanol preferred for solubility
Temperature (reaction) 0–30 °C Controls gas evolution and reaction rate
Acidification Concentrated sulfuric acid, controlled addition Precipitates product, controls H2S release
Reaction time 2–3 hours total Includes stirring and acidification
Yield 77–90% High yield with optimized conditions
Purification Filtration, washing, drying at 60 °C Removes sulfate salts and impurities

Research Findings and Notes

  • The molar ratio of hydrazine to thioamide is critical; a 1:1 ratio minimizes formation of by-products such as 3,6-disubstituted tetrazines.

  • The order of addition of carbon disulfide and hydroxide is flexible, but temperature control during addition is essential to minimize hydrogen sulfide gas release.

  • The use of potassium hydroxide in alcoholic solution improves solubility and reaction efficiency compared to aqueous solutions.

  • Hydrogen sulfide evolution is primarily controlled during acidification, allowing safer handling and efficient gas scrubbing.

  • The green chemistry method developed by Rajesh Kumar et al. shows superior energy and environmental metrics, suggesting potential for industrial scale-up with lower environmental impact.

Q & A

Q. Optimization Strategies :

  • Use kinetic studies (e.g., TLC monitoring) to determine optimal reaction times.
  • Screen solvents (ethanol vs. DMF) to balance solubility and reactivity.
  • Employ gradient temperature control to minimize side reactions.

Q. Table 1. Synthetic Methods Comparison

StepReagents/ConditionsYield (%)Reference
CyclizationThiosemicarbazide + CS₂, K₂CO₃, 80°C70–85
Alkylation2-Bromopropane, EtOH, reflux, 6h65–75
Ultrasound Alkylation2-Bromopropane, EtOH, 40°C, 2h80–90

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH(CH₃)₂) and thiol tautomerism .
  • IR Spectroscopy : Detect S-H stretches (~2500 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
  • X-ray Crystallography : Use SHELX software for crystal structure determination, particularly for resolving tautomeric forms (thiol vs. thione) .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Q. Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
  • Key Calculations :
    • HOMO-LUMO gaps to assess electrophilicity.
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    • Solvent effects (PCM model) for reaction pathway simulations .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Advanced: How should researchers design assays to evaluate the biological activity of derivatives?

Q. Methodological Answer :

  • Antimicrobial Screening :
    • Use microdilution assays (MIC determination) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Antiproliferative Assays :
    • MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7). Validate results with flow cytometry for apoptosis/necrosis differentiation .
  • Data Interpretation :
    • Address contradictions (e.g., variable IC₅₀ values) by verifying compound stability (HPLC) and membrane permeability (logP calculations) .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Systematic Variation : Synthesize derivatives with incremental substituent changes (e.g., alkyl chain length, electron-withdrawing groups) .
  • Multivariate Analysis : Apply PCA or QSAR models to correlate electronic/steric parameters with bioactivity .
  • Crystallographic Validation : Resolve tautomeric ambiguities (thiol vs. thione) via XRD to clarify active conformers .

Q. Table 2. Common SAR Pitfalls and Solutions

IssueSolutionReference
Tautomerism ambiguityXRD or ¹H NMR in DMSO-d₆
Bioactivity variabilityPurity assessment via HPLC
Solubility limitationsLogP optimization via pro-drug design

Advanced: How can molecular docking guide the design of derivatives for target-specific applications?

Q. Methodological Answer :

  • Target Selection : Prioritize enzymes with known thiadiazole interactions (e.g., bacterial dihydrofolate reductase, tubulin) .
  • Protocol :
    • Prepare ligand (DFT-optimized geometry) and receptor (PDB structure).
    • Use AutoDock Vina for docking simulations; validate with co-crystallized ligands.
    • Analyze binding modes (hydrogen bonds, hydrophobic pockets) .
  • Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values to refine models .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Q. Methodological Answer :

  • Degradation Pathways : Hydrolysis of the thiol group or isopropoxy linkage under acidic/alkaline conditions .
  • Storage : Store at −20°C under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Stability Assays :
    • Accelerated aging studies (40°C/75% RH) with HPLC monitoring.
    • Light exposure tests (ICH Q1B guidelines) .

Advanced: How to develop analytical methods for quantifying this compound in complex matrices?

Q. Methodological Answer :

  • HPLC Method :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA.
    • Detection: UV at 254 nm .
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ, and recovery rates (spiked samples) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol

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